molecular formula C18H16N2O3 B5913476 4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE

4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B5913476
M. Wt: 308.3 g/mol
InChI Key: KJJFRYZWFLLCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core structure. This can be achieved through a condensation reaction under acidic or basic conditions.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the oxo group may produce a quinoline alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.

    2-Phenylquinoline: A derivative with potential anticancer properties.

    4-Hydroxyquinoline: Known for its antimicrobial activity.

Uniqueness

4-HYDROXY-2-OXO-N-(1-PHENYLETHYL)-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to the presence of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(1-phenylethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11(12-7-3-2-4-8-12)19-17(22)15-16(21)13-9-5-6-10-14(13)20-18(15)23/h2-11H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJFRYZWFLLCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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